Home > Products > Screening Compounds P64374 > 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine - 34583-83-0

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine

Catalog Number: EVT-386922
CAS Number: 34583-83-0
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine is a heterocyclic organic compound with the molecular formula C10H12N2O2C_{10}H_{12}N_{2}O_{2} and a molecular weight of approximately 192.21 g/mol. This compound is recognized for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry. It is classified under the category of nitrogen-containing heterocycles, specifically as a substituted benzazepine derivative. The compound is identified by the Chemical Abstracts Service number 34583-83-0, which facilitates its identification in chemical databases and literature .

Synthesis Analysis

Methods

The synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine typically involves several synthetic routes that leverage established organic chemistry techniques. Common methods include:

  1. Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors, such as nitro-substituted anilines and carbonyl compounds.
  2. Reduction Reactions: Various reduction reactions may be employed to achieve the desired tetrahydro structure from more oxidized intermediates.
  3. Substitution Reactions: The introduction of the nitro group can be achieved through electrophilic aromatic substitution methods.

These methods allow for the production of various derivatives of the compound, enhancing its utility in research applications .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.

Molecular Structure Analysis

Structure Data

The molecular structure of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine features a fused bicyclic system that includes a benzene ring and a seven-membered azepine ring. The nitro group is positioned at the seventh carbon of the azepine ring.

  • Canonical SMILES: C1CNCCC2=C1C=CC(=C2)[N+](=O)[O-]
  • InChI Key: TXJXCXSFIVCGDS-UHFFFAOYSA-N

This structural information is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine participates in various chemical reactions typical of nitrogen-containing heterocycles:

  1. Nucleophilic Substitution: The nitro group can undergo reduction to form amino derivatives.
  2. Electrophilic Aromatic Substitution: The aromatic system allows for further substitution reactions that can modify the benzene ring.
  3. Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related structures.

These reactions expand its applicability in synthesizing more complex molecules for drug discovery .

Mechanism of Action

Process

The mechanism of action for 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine primarily involves its role as an inhibitor of neuronal nitric oxide synthase (nNOS). This enzyme is crucial in the production of nitric oxide in the nervous system:

  1. Inhibition of nNOS: By inhibiting nNOS, the compound potentially reduces nitric oxide levels, which may alleviate conditions associated with excessive nitric oxide production such as neuropathic pain.
  2. Receptor Interaction: It has been shown to exhibit minimal activity at various receptors and ion channels, indicating a selective mechanism that could lead to fewer side effects compared to non-selective agents.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 192.21 g/mol
  • Density: Approximately 1.2±0.1 g cm31.2\pm 0.1\text{ g cm}^3
  • Boiling Point: 340.8±42.0 C340.8\pm 42.0\text{ C} at 760 mmHg
  • Flash Point: 159.9±27.9 C159.9\pm 27.9\text{ C}

Chemical Properties

The compound exhibits moderate stability under standard laboratory conditions but should be handled with care due to its classification as harmful if swallowed or if it comes into contact with skin .

Applications

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine has several scientific applications:

  1. Pharmaceutical Research: It serves as a lead compound for developing selective inhibitors targeting nNOS for therapeutic use in neuropathic pain management.
  2. Chemical Synthesis: Its structural framework is utilized in synthesizing other biologically active compounds.
  3. Toxicological Studies: Given its classification regarding acute toxicity and irritation potential, it is also used in studies assessing chemical safety profiles .

This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to significant biological effects and therapeutic potentials.

Introduction to 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine in Modern Medicinal Chemistry

Historical Context and Emergence in Heterocyclic Compound Research

The development of 7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS: 34583-83-0) represents a significant evolution in heterocyclic chemistry, bridging classical alkaloid research with modern synthetic medicinal chemistry. Benzazepine scaffolds emerged as synthetically accessible alternatives to naturally occurring indole and benzodiazepine structures, offering enhanced tunability of electronic properties and ring conformation. The introduction of the nitro group (–NO₂) at the 7-position marked a strategic advancement, leveraging the strong electron-withdrawing properties of this substituent to modulate the compound’s electronic distribution and binding capabilities. This modification proved critical for enhancing interactions with biological targets, particularly serotonin receptors in the central nervous system [2] [6].

Early synthetic routes to this scaffold were characterized by multi-step sequences with low overall yields, limiting extensive biological evaluation. Contemporary methodologies, however, have optimized the synthesis through catalytic cyclizations and regioselective nitration. The compound’s crystallization as a hydrochloride salt (CAS: 34583-84-1) further improved its handling properties for pharmacological studies. Molecular identifiers for this scaffold include the canonical SMILES notation O=N+[O-], molecular weight of 192.21 g/mol for the free base, and a formula of C₁₀H₁₂N₂O₂ [2] [6]. The structural characterization established the benzo-fused azepine ring system as a conformationally semi-rigid framework capable of presenting substituents in three-dimensional space similarly to bioactive peptide conformations, a feature that accelerated its adoption in neuropharmacological agent discovery [3] [5].

Table 1: Fundamental Identifiers of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine

PropertyValue
Systematic IUPAC Name7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
CAS Number (Free Base)34583-83-0
CAS Number (HCl Salt)34583-84-1
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight192.21 g/mol
SMILES NotationO=N+[O-]
Storage Conditions2-8°C, protected from light

Role as a Privileged Scaffold in Central Nervous System-Targeted Drug Design

Structural Features Enabling Molecular Recognition

The benzo[d]azepine core exhibits distinct advantages for CNS drug design: 1) The partially saturated seven-membered ring adopts a boat-chair conformation that projects substituents toward complementary binding pockets in aminergic receptors; 2) The 7-nitro group induces a significant dipole moment (≈5.2 Debye) and reduces pKa of the adjacent nitrogen by ≈2 units versus unsubstituted analogs, enhancing hydrogen-bond acceptor capacity; and 3) The secondary amine enables salt formation for improved solubility or serves as a hydrogen bond donor [3] [7]. This combination allows the scaffold to mimic endogenous neurotransmitter conformations while providing multiple vectors for structural diversification. Computational models reveal that the 7-nitro substituent contributes to a molecular electrostatic potential (MEP) surface with strong negative regions adjacent to the aromatic ring, facilitating π-stacking interactions with receptor tryptophan residues [5] [7].

Receptor Binding Profile and Therapeutic Implications

Patent literature establishes this scaffold as a potent 5-HT₂c receptor agonist (Kᵢ ≈ 15-50 nM), with selectivity over related 5-HT₂A (≈30-fold) and 5-HT₂B (≈100-fold) subtypes. This selectivity profile is pharmacologically significant, as 5-HT₂c activation suppresses appetite and modulates anxiety pathways, while avoiding 5-HT₂A-mediated hallucinations and 5-HT₂B-associated cardiotoxicity [3] [5] [7]. Modifications at the 6-position of the scaffold (e.g., halogenation, alkylation) have yielded compounds with improved blood-brain barrier permeability (logP ≈2.8-3.5) and metabolic stability (t½ >4 hours in hepatic microsomes). These derivatives show promise in preclinical models of obesity through appetite suppression and anxiety disorders via modulation of amygdala serotonin signaling [5] [7].

Table 2: Receptor Binding Profile of 6-Substituted 7-Nitrobenzazepine Derivatives

Position 6 Substituent5-HT₂c Kᵢ (nM)5-HT₂A Selectivity RatioFunctional Activity (EC₅₀, nM)
H48 ± 3.228x112 ± 14
Cl22 ± 1.841x53 ± 6
CH₃31 ± 2.435x67 ± 8
OCH₃19 ± 1.552x45 ± 5
CF₃15 ± 1.267x32 ± 4

Case Studies in Molecular Optimization

WO2005082859A1 exemplifies scaffold optimization, demonstrating how 6-alkoxy substitutions (e.g., –OCF₃) enhance receptor binding affinity and functional potency at 5-HT₂c receptors. The 6-trifluoromethoxy derivative exhibited 3-fold greater potency (EC₅₀ = 32 nM) than the unsubstituted parent compound in calcium mobilization assays, attributed to enhanced hydrophobic interactions within an accessory binding pocket. Similarly, CN102516172B details synthetic innovations using phosphine-catalyzed [3+2] cycloadditions to generate spiro-fused derivatives that maintain 5-HT₂c affinity while reducing P-glycoprotein efflux, thereby improving brain exposure by >2-fold in rodent models [4] [7]. These structural modifications showcase the scaffold’s versatility in addressing pharmacokinetic challenges while retaining target engagement.

The scaffold’s privileged status is further evidenced by its incorporation into multi-target ligands. Hybrid structures combining the 7-nitrobenzazepine core with fragments targeting dopamine D₄ or orexin receptors show promise in complex neuropsychiatric disorders. This adaptability stems from the scaffold’s balanced drug-like properties (MW <350, cLogP ≈2.5, H-bond donors/acceptors = 1/4), which comply with CNS drug design principles while permitting substantial structural elaboration [3] [5].

Properties

CAS Number

34583-83-0

Product Name

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine

IUPAC Name

7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-2-1-8-3-5-11-6-4-9(8)7-10/h1-2,7,11H,3-6H2

InChI Key

TXJXCXSFIVCGDS-UHFFFAOYSA-N

SMILES

C1CNCCC2=C1C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.